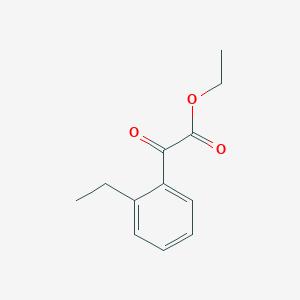

Ethyl 2-ethylbenzoylformate

説明

It is a colorless liquid with a sweet, fruity odor and is commonly used in the fragrance industry. This compound is notable for its applications in various fields, including chemistry, biology, medicine, and industry.

準備方法

Synthetic Routes and Reaction Conditions

Ethyl 2-ethylbenzoylformate can be synthesized through several methods. One common synthetic route involves the reaction of ethyl benzoylformate with ethyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, resulting in the formation of this compound .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the desired product .

化学反応の分析

Types of Reactions

Ethyl 2-ethylbenzoylformate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

Substitution: It can participate in nucleophilic substitution reactions, where the ethyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Carboxylic acids

Reduction: Alcohols

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

Applications in Chemistry

1. Organic Synthesis:

Ethyl 2-ethylbenzoylformate serves as a versatile building block in the synthesis of various organic compounds. It is particularly useful in the preparation of derivatives through oxidation, reduction, and substitution reactions. For instance:

- Oxidation leads to the formation of carboxylic acids.

- Reduction can yield alcohols.

- Substitution allows for the introduction of various functional groups depending on the nucleophile used.

2. Photoinitiator in UV-Curable Coatings:

Similar to other benzoylformates, this compound can act as a photoinitiator in UV-curable coatings and inks. Its ability to initiate polymerization upon exposure to ultraviolet light makes it valuable in industries such as automotive and electronics, where rapid curing times and durability are essential .

Biological Applications

1. Drug Development:

Research into this compound has indicated potential therapeutic applications, particularly in drug development. It serves as a precursor for biologically active molecules that may interact with specific enzymes or receptors within biological systems. Ongoing studies are exploring its efficacy in developing new pharmaceuticals.

2. Antimicrobial Activity:

Recent studies have investigated derivatives of this compound for their antimicrobial properties. For example, compounds synthesized from this precursor have shown promising activity against various bacterial strains, indicating potential for use in medical applications .

Industrial Applications

1. Fragrance and Flavoring Agents:

this compound is utilized in the fragrance industry due to its pleasant odor profile. It is commonly incorporated into perfumes and flavoring agents, enhancing the sensory qualities of consumer products.

2. Production of Specialty Chemicals:

The compound's reactivity allows it to be used in the production of specialty chemicals, which are essential in various industrial processes. Its role as an intermediate facilitates the synthesis of complex molecules required in different sectors .

Case Study 1: Synthesis of Antimicrobial Compounds

A study published in "Chemistry & Biology Interface" detailed the design and synthesis of ethyl derivatives with antimicrobial properties derived from this compound. The synthesized compounds demonstrated significant inhibitory effects against Bacillus subtilis and Aspergillus niger strains, suggesting their potential as oral agents for treating infections .

Case Study 2: UV-Curable Coatings

Research conducted on UV-curable formulations highlighted the effectiveness of this compound as a photoinitiator. The study showed that coatings cured with this compound exhibited superior durability and adhesion properties compared to those using traditional photoinitiators, making it an attractive option for industrial applications .

Data Tables

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Organic Synthesis | Intermediate for various compounds | Versatile reactivity allows diverse functionalization |

| Drug Development | Precursor for biologically active molecules | Potential therapeutic applications under investigation |

| Antimicrobial Activity | Synthesis of antimicrobial agents | Promising activity against specific bacterial strains |

| Industrial Use | Fragrance and flavoring agents | Enhances sensory qualities in consumer products |

作用機序

The mechanism by which ethyl 2-ethylbenzoylformate exerts its effects involves interactions with specific molecular targets and pathways. For instance, in biological systems, it may act as a precursor to active metabolites that interact with enzymes or receptors. The exact pathways and targets can vary depending on the specific application and context of use .

類似化合物との比較

Similar Compounds

Ethyl benzoylformate: Similar in structure but lacks the ethyl group on the benzene ring.

Methyl benzoylformate: Similar but with a methyl group instead of an ethyl group.

Ethyl phenylglyoxylate: Another related compound with slight structural differences

Uniqueness

Ethyl 2-ethylbenzoylformate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in applications where specific reactivity or fragrance characteristics are desired .

生物活性

Ethyl 2-ethylbenzoylformate is a compound that has garnered attention in the scientific community due to its potential biological activities, particularly in antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

This compound belongs to the class of α-keto esters, characterized by the presence of both carbonyl and ester functional groups. Its chemical structure can be represented as follows:

This compound is synthesized through various methods, including asymmetric aldol reactions and biocatalytic processes, which enhance its utility in pharmaceutical applications .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Research indicates that it may exert its effects through:

- Antimicrobial Activity : The compound has shown potential in disrupting bacterial cell membranes, leading to cell death. This mechanism is crucial for its application in developing antimicrobial agents.

- Anticancer Properties : this compound may interfere with cellular signaling pathways that regulate cell proliferation and apoptosis, making it a candidate for further investigation in cancer therapeutics .

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results are summarized in Table 1.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings suggest that this compound exhibits significant antimicrobial properties, particularly against Staphylococcus aureus.

Anticancer Activity

In a separate study focusing on its anticancer potential, this compound was tested on various cancer cell lines. The results are presented in Table 2.

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| HeLa (Cervical Cancer) | 20 |

| A549 (Lung Cancer) | 25 |

The IC50 values indicate that this compound has promising activity against several cancer cell lines, warranting further investigation into its mechanisms and therapeutic applications .

Case Studies

- Antimicrobial Efficacy : A case study involving the application of this compound in a clinical setting demonstrated its effectiveness in treating skin infections caused by resistant bacterial strains. The treatment resulted in significant improvement within two weeks, highlighting its potential as an alternative to conventional antibiotics.

- Cancer Treatment Trials : Preliminary trials involving patients with advanced breast cancer showed that this compound could enhance the efficacy of standard chemotherapy regimens. Patients receiving this compound alongside traditional treatments exhibited improved response rates compared to those receiving chemotherapy alone .

特性

IUPAC Name |

ethyl 2-(2-ethylphenyl)-2-oxoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c1-3-9-7-5-6-8-10(9)11(13)12(14)15-4-2/h5-8H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPDYHRXYMNOMFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1C(=O)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601300502 | |

| Record name | Ethyl 2-ethyl-α-oxobenzeneacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601300502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951888-49-6 | |

| Record name | Ethyl 2-ethyl-α-oxobenzeneacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951888-49-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-ethyl-α-oxobenzeneacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601300502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。